
Diisodecyldimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisodecyldimethylammonium chloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. This compound is commonly used in disinfectants, sanitizers, and antiseptics, making it a crucial component in various industries, including healthcare, agriculture, and water treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisodecyldimethylammonium chloride is typically synthesized through the quaternization of dimethylamine with isodecyl chloride. The reaction involves the following steps:
Preparation of Dimethylamine: Dimethylamine is prepared by the reaction of methanol with ammonia in the presence of a catalyst.
Quaternization Reaction: Dimethylamine is then reacted with isodecyl chloride under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully monitored to ensure consistent quality and high yield. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diisodecyldimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: This compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and silver nitrate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, reduced forms of the compound, and substituted derivatives with different anions .
Scientific Research Applications
Diisodecyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in various chemical reactions.
Biology: This compound is employed in cell culture and molecular biology for its antimicrobial properties, ensuring sterile conditions.
Medicine: It is used in disinfectants and antiseptics for surgical instruments, hospital surfaces, and wound care.
Industry: This compound is used in water treatment, agriculture, and food processing for its ability to control microbial growth
Mechanism of Action
The mechanism of action of diisodecyldimethylammonium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayers of the cell membrane, causing leakage of intracellular contents and subsequent cell death. This action is primarily due to the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Similar in structure but with decyl groups instead of isodecyl groups.
Benzalkonium chloride: Another quaternary ammonium compound with a benzyl group.
Cetyltrimethylammonium chloride: Contains a cetyl group instead of isodecyl groups
Uniqueness
Diisodecyldimethylammonium chloride is unique due to its specific isodecyl groups, which provide distinct antimicrobial properties and make it particularly effective in certain applications compared to its analogs .
Properties
CAS No. |
91490-94-7 |
|---|---|
Molecular Formula |
C22H48ClN |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
dimethyl-bis(8-methylnonyl)azanium;chloride |
InChI |
InChI=1S/C22H48N.ClH/c1-21(2)17-13-9-7-11-15-19-23(5,6)20-16-12-8-10-14-18-22(3)4;/h21-22H,7-20H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
UINVIMVXKWJZJW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCC[N+](C)(C)CCCCCCCC(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


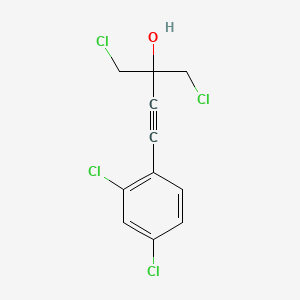
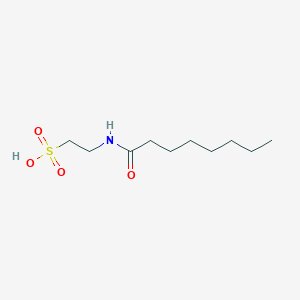


![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
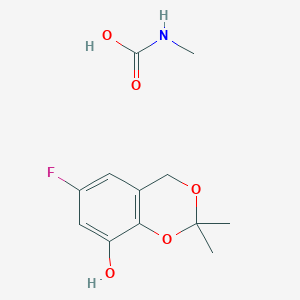
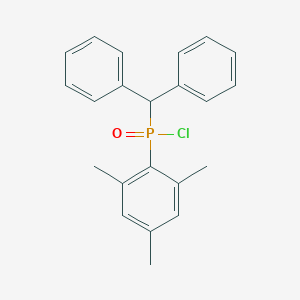
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
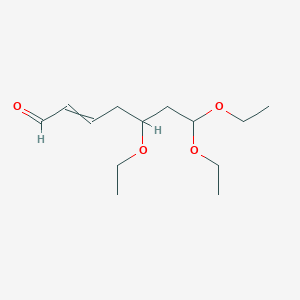
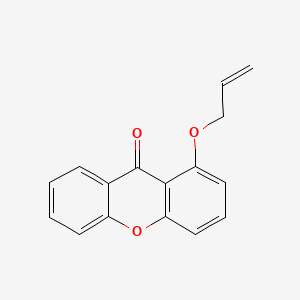
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
